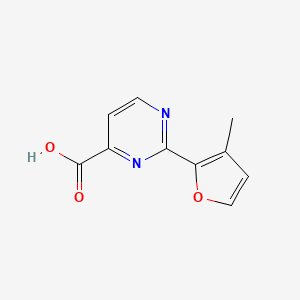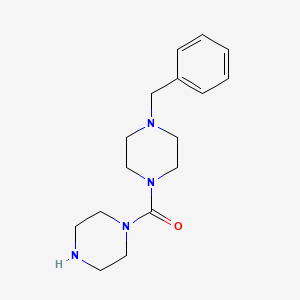
1-Benzyl-4-(piperazine-1-carbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(piperazine-1-carbonyl)piperazine is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(piperazine-1-carbonyl)piperazine can be synthesized through several methods. The reaction typically occurs in the presence of a base such as sodium hydroxide and solvents like ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 1-Benzyl-4-(piperazine-1-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
1-Benzyl-4-(piperazine-1-carbonyl)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 1-Benzyl-4-(piperazine-1-carbonyl)piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission . This mechanism is particularly relevant in its potential use as an anthelmintic agent, where it paralyzes parasitic worms, allowing for their expulsion from the host body .
相似化合物的比较
1-Benzylpiperazine: Shares a similar structure but lacks the carbonyl group.
1-(Benzyloxycarbonyl)piperazine: Contains an additional oxygen atom in the carbonyl group.
1-Boc-piperazine: Has a tert-butyl group instead of a benzyl group
Uniqueness: 1-Benzyl-4-(piperazine-1-carbonyl)piperazine is unique due to its specific combination of a benzyl group and a carbonyl group attached to the piperazine ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
属性
分子式 |
C16H24N4O |
|---|---|
分子量 |
288.39 g/mol |
IUPAC 名称 |
(4-benzylpiperazin-1-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C16H24N4O/c21-16(19-8-6-17-7-9-19)20-12-10-18(11-13-20)14-15-4-2-1-3-5-15/h1-5,17H,6-14H2 |
InChI 键 |
MCOHNTQAHQKXGO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


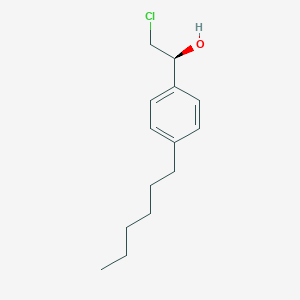
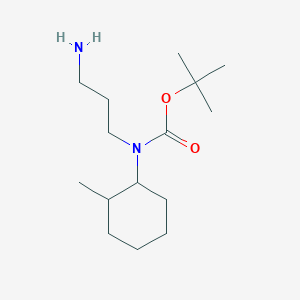

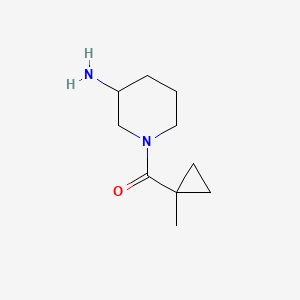
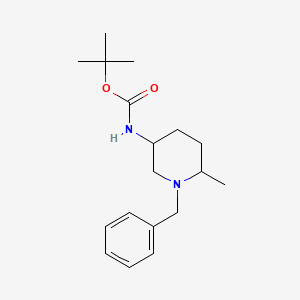

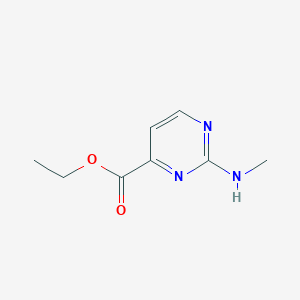
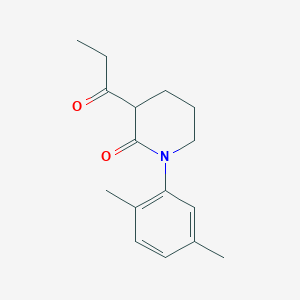
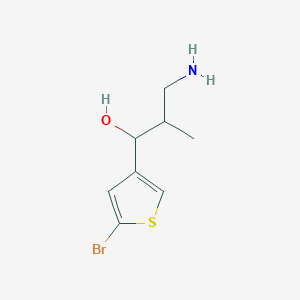
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
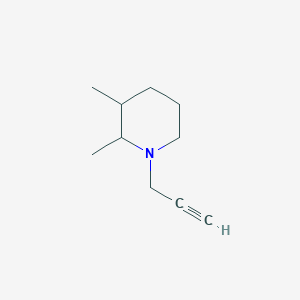
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
![2-[5-(Benzyloxy)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13187265.png)
